5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid
Overview
Description
5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry
Preparation Methods
The synthesis of 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-hydroxybenzoic acid in the presence of suitable reagents and catalysts. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. The reaction mixture is usually heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule
Scientific Research Applications
5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits potential antibacterial and antioxidant properties, making it useful in biological studies and the development of new drugs
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid can be compared with other similar compounds, such as:
3,5-Dimethoxybenzoic acid: This compound shares a similar structure but lacks the amido and hydroxy groups, resulting in different chemical and biological properties.
2-Hydroxybenzoic acid (Salicylic acid): While it shares the hydroxybenzoic acid core, the absence of the dimethoxybenzamido group differentiates its applications and properties.
Other Benzamides: Various benzamide derivatives exhibit different biological activities and applications, highlighting the uniqueness of this compound in terms of its specific structure and properties
Properties
IUPAC Name |
5-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-10-3-4-14(18)13(7-10)16(20)21/h3-8,18H,1-2H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQWYZLUFWOMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588267 | |
Record name | 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926264-77-9 | |
Record name | 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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